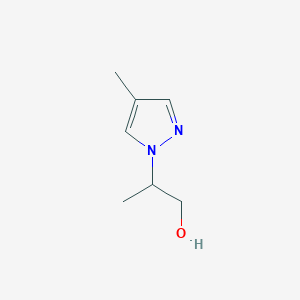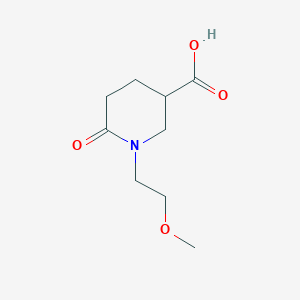![molecular formula C12H16ClNO B1463335 2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide CAS No. 1182926-93-7](/img/structure/B1463335.png)
2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1182926-93-7 . It has a molecular weight of 225.72 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-chloro-N-ethyl-N-(3-methylbenzyl)acetamide . The InChI code for the compound is 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 225.72 . The InChI code for the compound is 1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 .
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide is not fully understood. However, it is believed that this compound acts as a substrate for enzymes, which catalyze the formation of a variety of products. This compound can also act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical reactions. In addition, this compound may also act as a ligand for receptors, which can lead to the activation of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the synthesis of various compounds, such as fatty acids, cholesterol, and steroids. In addition, this compound has also been shown to inhibit the activity of receptors involved in the regulation of cell proliferation and apoptosis. In vivo studies have shown that this compound can modulate the expression of genes involved in the regulation of inflammation, oxidative stress, and the immune response.
Advantages and Limitations for Lab Experiments
2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a variety of conditions. In addition, this compound can be used to study the structure and function of enzymes, receptors, and other biological molecules. However, this compound is toxic and should be handled with caution.
Future Directions
There is still much to be explored regarding the potential applications of 2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide. Future research could focus on the synthesis of novel derivatives of this compound, the development of new methods of synthesis, and the use of this compound in drug discovery. In addition, further research could be done on the mechanism of action of this compound, the biochemical and physiological effects of this compound, and the potential therapeutic applications of this compound. Finally, research could also be done on the potential toxicity of this compound and the possible side effects of this compound.
Scientific Research Applications
2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a starting material for the synthesis of various drugs, such as anti-inflammatory agents, anti-cancer agents, and anti-diabetic agents. In addition, this compound is also used in the synthesis of various other compounds, such as polymers, catalysts, and surfactants. This compound is also used as a research tool to study the structure and function of enzymes, receptors, and other biological molecules.
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCFHKUDNDBOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC(=C1)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




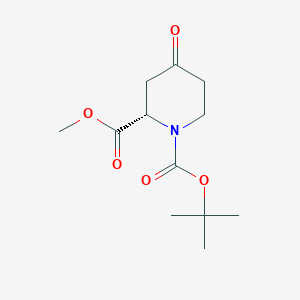


![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)
![1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone](/img/structure/B1463260.png)

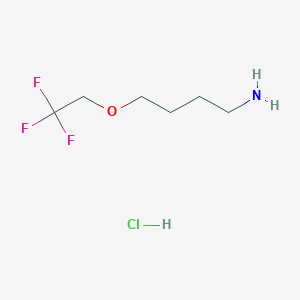
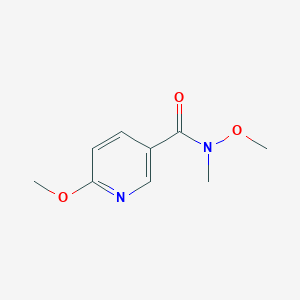


![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)
